molecular formula C22H23N5OS B4315895 2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE

2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE

Cat. No.: B4315895
M. Wt: 405.5 g/mol
InChI Key: NLVKFYPGNGFICO-UHFFFAOYSA-N
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Description

2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a morpholine ring, a thienyl group, and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the thienyl and morpholine intermediates, followed by their coupling with the tetrahydronaphthalene core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the nitrile groups can produce primary amines .

Scientific Research Applications

2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the morpholine ring can interact with protein targets, while the nitrile groups can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-4-[4-(morpholin-4-ylmethyl)thiophen-2-yl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c23-10-18-16-3-1-2-4-17(16)20(22(13-24,14-25)21(18)26)19-9-15(12-29-19)11-27-5-7-28-8-6-27/h3,9,12,17,20H,1-2,4-8,11,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVKFYPGNGFICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CS3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
Reactant of Route 2
2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
Reactant of Route 3
2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
Reactant of Route 5
Reactant of Route 5
2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
Reactant of Route 6
2-AMINO-3,3-DICYANO-4-[4-(MORPHOLINOMETHYL)-2-THIENYL]-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE

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